molecular formula C25H22ClNO3 B272120 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272120
M. Wt: 419.9 g/mol
InChI Key: CGFKVWYQIACLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years. It is a member of the indole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is thought to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activity, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases besides cancer. Finally, research on the synthesis method of this compound may lead to the development of more efficient and cost-effective methods for producing it.
In conclusion, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a promising compound with potent anticancer activity. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for other diseases. The complex synthesis method and limitations in lab experiments make it a challenging compound to work with, but the potential benefits make it a worthwhile area of research.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzyl chloride, which is then reacted with 3-hydroxyindole-2-one to form 4-methylbenzyl-3-hydroxyindole-2-one. This intermediate is then reacted with 1-(1-phenylpropan-2-yl)-1H-indole-2,3-dione to form the final product.

Scientific Research Applications

Research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has primarily focused on its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.

properties

Product Name

5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C25H22ClNO3/c1-16-8-10-18(11-9-16)15-27-22-13-12-20(26)14-21(22)25(30,24(27)29)17(2)23(28)19-6-4-3-5-7-19/h3-14,17,30H,15H2,1-2H3

InChI Key

CGFKVWYQIACLEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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